2-Nitrobenzotrifluoride

Catalog No.
S702274
CAS No.
384-22-5
M.F
C7H4F3NO2
M. Wt
191.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitrobenzotrifluoride

CAS Number

384-22-5

Product Name

2-Nitrobenzotrifluoride

IUPAC Name

1-nitro-2-(trifluoromethyl)benzene

Molecular Formula

C7H4F3NO2

Molecular Weight

191.11 g/mol

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-3-1-2-4-6(5)11(12)13/h1-4H

InChI Key

NDZJSUCUYPZXPR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)[N+](=O)[O-]

Synthesis and Characterization:

2-Nitrobenzotrifluoride is a research chemical with the formula C7H4F3NO2. Its synthesis is typically achieved through the nitration of benzotrifluoride using various nitrating agents like nitric acid, mixed acid (nitric and sulfuric acid), or nitronium tetrafluoroborate ([NO2]BF4) []. Characterization of the synthesized product is often performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Potential Applications:

While not commercially produced, 2-Nitrobenzotrifluoride has been explored for potential applications in various scientific research fields, including:

  • Organic synthesis: As a building block for the synthesis of more complex molecules due to the presence of reactive nitro and trifluoromethyl groups [].
  • Medicinal chemistry: As a potential precursor for the development of novel therapeutic agents due to the diverse biological activities associated with nitro and trifluoromethyl functionalities [].
  • Material science: As a potential candidate for the development of functional materials with unique properties like photoluminescence or electrical conductivity, leveraging the combined electronic effects of the nitro and trifluoromethyl groups [].

2-Nitrobenzotrifluoride, also known as 2-nitro-alpha,alpha,alpha-trifluorotoluene, is an aromatic compound characterized by a nitro group (-NO₂) and three fluorine atoms attached to a benzene ring. Its molecular formula is C₇H₄F₃NO₂, and it has a molecular weight of approximately 191.11 g/mol. This compound appears as yellow crystals and is insoluble in water, though it can dissolve slightly in organic solvents like chloroform . The compound is notable for its unique trifluoromethyl group, which significantly influences its chemical behavior and reactivity.

Currently, there's no data available on the specific mechanism of action of 2-Nitrobenzotrifluoride in biological systems or its interaction with other compounds.

As an aromatic nitro compound, 2-Nitrobenzotrifluoride is likely to exhibit similar hazards to other nitroaromatics. Here are some potential safety concerns:

  • Toxicity: Information on the specific toxicity of 2-Nitrobenzotrifluoride is limited. However, arising from its structural similarity to other nitroaromatics, it might be harmful if inhaled, ingested, or absorbed through the skin [].
  • Flammability: The flash point of 95°C indicates that 2-Nitrobenzotrifluoride can ignite readily upon exposure to heat or flame [].
  • Reactivity: Nitroaromatic compounds can be explosive under certain conditions, particularly in the presence of strong acids, bases, or oxidizers [].
Due to the presence of the nitro group, which is a strong electron-withdrawing substituent. Key reactions include:

  • Electrophilic Substitution: The nitro group can direct further substitutions on the benzene ring, typically to the meta position.
  • Reduction: The nitro group can be reduced to an amine under specific conditions, making it useful in synthetic organic chemistry.
  • Nitration: This compound can undergo nitration to introduce additional nitro groups, although care must be taken due to its potential explosive nature when mixed with reducing agents .

Several synthesis methods for 2-nitrobenzotrifluoride have been documented:

  • Nitration of Benzotrifluoride: A common method involves the nitration of benzotrifluoride using a nitrating agent such as a mixture of nitric acid and sulfuric acid.
  • Continuous Flow Synthesis: Recent advancements include the use of continuous-flow reactors that enhance safety and efficiency by allowing better control over reaction conditions. This method has been shown to produce 5-fluoro-2-nitrobenzotrifluoride effectively, suggesting potential adaptations for synthesizing 2-nitrobenzotrifluoride .
  • Alternative Routes: Other methods may involve different substrates or catalysts to optimize yields and minimize by-products.

2-Nitrobenzotrifluoride finds applications primarily in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. Its derivatives may be used in:

  • Pharmaceuticals: As a building block for various active pharmaceutical ingredients.
  • Agrochemicals: In the formulation of pesticides or herbicides.
  • Chemical Research: As a reagent in laboratory experiments involving electrophilic aromatic substitution or reduction reactions.

Due to its chemical structure, 2-nitrobenzotrifluoride can interact with various biological systems and chemical reagents. Studies indicate that it may react vigorously with reducing agents such as hydrides or sulfides, potentially leading to explosive outcomes under certain conditions . Understanding these interactions is crucial for safe handling and application in industrial settings.

Several compounds share structural similarities with 2-nitrobenzotrifluoride. A comparison highlights its unique features:

Compound NameMolecular FormulaKey Features
1-Nitro-2-(trifluoromethyl)benzeneC₇H₄F₃NOSimilar structure but lacks the nitro group at position 2
3-NitrobenzotrifluorideC₇H₄F₃NO₂Nitro group at position 3; different reactivity profile
4-NitrobenzotrifluorideC₇H₄F₃NO₂Nitro group at position 4; exhibits different electrophilic properties
5-Fluoro-2-nitrobenzotrifluorideC₇H₄F₄N₂O₂Contains an additional fluorine atom; unique reactivity due to multiple fluorines

Uniqueness of 2-Nitrobenzotrifluoride

The presence of both the nitro group and trifluoromethyl substituents at specific positions on the benzene ring gives 2-nitrobenzotrifluoride distinct reactivity compared to its analogs. Its ability to participate in electrophilic substitution while being highly reactive towards reducing agents sets it apart from other similar compounds.

Physical Description

2-nitro-alpha,alpha,alpha-trifluorotoluene appears as yellow crystals. Insoluble in water. (NTP, 1992)

XLogP3

2.6

Boiling Point

219 to 221 °F at 20 mm Hg (NTP, 1992)
217.0 °C

Flash Point

204 °F (NTP, 1992)

LogP

2.58 (LogP)

Melting Point

88 to 90 °F (NTP, 1992)
32.5 °C

UNII

OVB3L8GIVJ

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (50%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (50%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

384-22-5

Wikipedia

2-nitrobenzotrifluoride

Methods of Manufacturing

NITRATION OF BENZOTRIFLUORIDE

Dates

Last modified: 08-15-2023

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